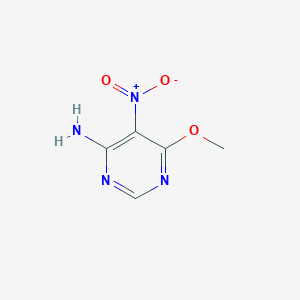amine CAS No. 1384556-16-4](/img/structure/B2633940.png)
(3-Methoxypropyl)[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is an organic compound with the molecular formula C14H20N2O This compound features a complex structure that includes a methoxypropyl group, a methylpyridinyl group, and a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyridinyl Intermediate: : The initial step involves the synthesis of the 6-methylpyridin-2-ylmethyl intermediate. This can be achieved through the alkylation of 6-methylpyridine with an appropriate alkyl halide under basic conditions.
-
Attachment of the Propynyl Group: : The next step involves the introduction of the prop-2-yn-1-yl group. This can be done through a nucleophilic substitution reaction where the pyridinyl intermediate reacts with propargyl bromide in the presence of a base such as potassium carbonate.
-
Introduction of the Methoxypropyl Group: : Finally, the methoxypropyl group is introduced via a nucleophilic substitution reaction. The intermediate from the previous step reacts with 3-methoxypropyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the propynyl group, converting it into an alkene or alkane under hydrogenation conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity could be harnessed for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it versatile for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypropyl and pyridinyl groups could facilitate binding to specific molecular targets, while the propynyl group might participate in covalent modifications or interactions.
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-2-yl)methylamine: Lacks the methoxypropyl and propynyl groups, making it less versatile in chemical reactions.
(3-Methoxypropyl)amine: Does not contain the pyridinyl and propynyl groups, limiting its applications in medicinal chemistry.
(Prop-2-yn-1-yl)amine: Missing the methoxypropyl and pyridinyl groups, reducing its potential for biological interactions.
Uniqueness
(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the methoxypropyl, pyridinyl, and propynyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
This detailed overview provides a comprehensive understanding of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-methoxy-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-9-16(10-6-11-17-3)12-14-8-5-7-13(2)15-14/h1,5,7-8H,6,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARRMFHUATFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCCOC)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
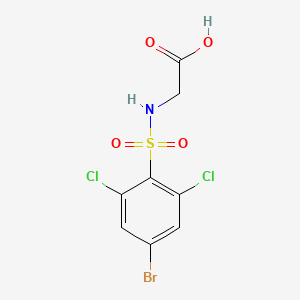
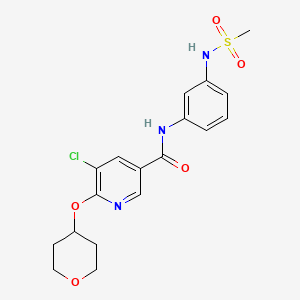
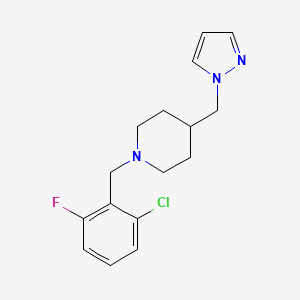
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2633863.png)
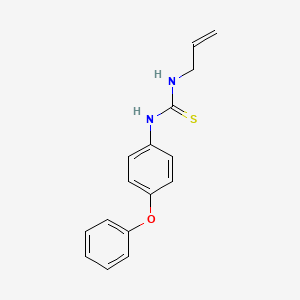
![2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)
![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)
![3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2633869.png)
![(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2633870.png)
![5-Chloro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2633872.png)
![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)
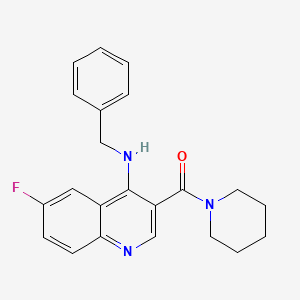
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2633879.png)
